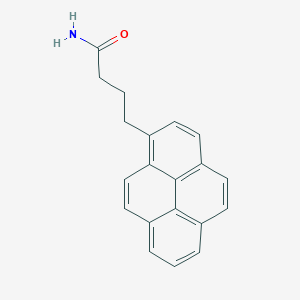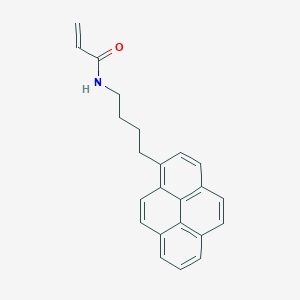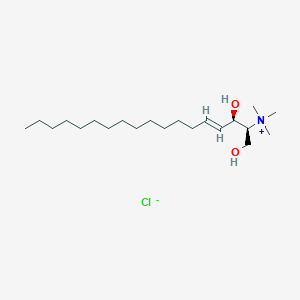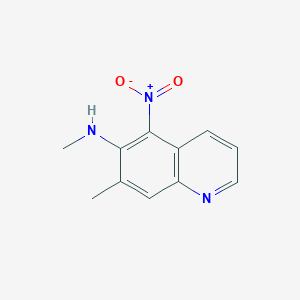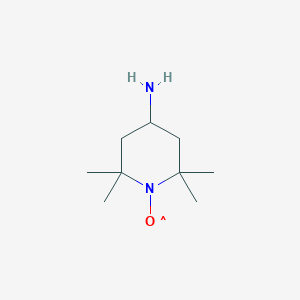
Tempamine
Overview
Description
Synthesis Analysis
Tempamine synthesis involves complex reactions where precursors undergo specific processes to form the desired compound. While specific synthesis methods for Tempamine were not identified, analogous compounds show complex synthetic pathways involving nucleophilic substitution and annelation reactions, indicating the intricate processes that could be involved in Tempamine synthesis as well (Kimura et al., 1987).
Molecular Structure Analysis
The molecular structure of Tempamine is crucial for its reactivity and interaction with other molecules. Studies on similar compounds have utilized X-ray crystallography to confirm the arrangement of molecular structures, which could be applicable to understanding Tempamine’s structure (Kimura et al., 1987).
Chemical Reactions and Properties
Tempamine participates in various chemical reactions due to its active functional groups. For instance, the presence of nitroxide groups in Tempamine suggests its participation in redox reactions and its potential antioxidant properties, as seen in studies on nitroxide compounds (Wasserman et al., 2007).
Physical Properties Analysis
The physical properties of Tempamine, such as solubility, melting point, and stability, play a significant role in its application and handling. While specific data on Tempamine were not available, analogous studies on the physical properties of related compounds provide insights into how Tempamine might behave under different conditions.
Chemical Properties Analysis
Tempamine's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are central to its applications. Research on similar compounds emphasizes the importance of understanding these chemical properties for effective utilization (Wasserman et al., 2007).
Scientific Research Applications
Tempamine has been used as an Electron Spin Resonance (ESR) spin probe to study the interlamellar behavior of adsorbed organic cations on hectorites, significantly influencing the probe's mobility and orientation by the solvent (McBride, 1977).
It has been instrumental in studying the intracellular environment, such as measuring the internal viscosity of sickle erythrocytes, which is found to be markedly elevated and density-dependent (Morse & Warth, 1990).
Tempamine-based biodegradable polymers have been shown to retard the proliferation of smooth muscle cells, similar to the effects of pure nitric oxide (Lee, Chu, Quimby, & Klaessig, 1998).
In neurophysiology, Tempamine and other nitroxides increased population spikes and potentiated excitatory postsynaptic potential-spike coupling in guinea pig hippocampus slices (Hahn et al., 1995).
The compound has been used to monitor the intracellular viscosity of red blood cells in isotonic medium at biological pH (Morse, 1977).
Tempamine, as part of a spin label, can measure pH gradients across thylakoid membranes (Quintanilha & Mehlhorn, 1978).
Its analogs and derivatives, like Tetramethylpyrazine (TMP), have been studied for their antidepressant effects in mice and promoting the BDNF signaling pathway (Jiang et al., 2015).
TMP also shows potential in promoting neurological recovery after ischemia/reperfusion injury by restoring the integrity and function of the blood-brain barrier (Gong et al., 2019).
Future Directions
Tempamine has been studied for its effect on doxorubicin (DOX) and hydrogen peroxide (H2O2) cytotoxicity in cell cultures . It has also been studied for its potential use in nanoparticle-based drug delivery systems to overcome the blood–brain barrier . These studies suggest that Tempamine could have potential applications in the medical field.
properties
InChI |
InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUHDYTLNCYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065808 | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tempamine | |
CAS RN |
14691-88-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





